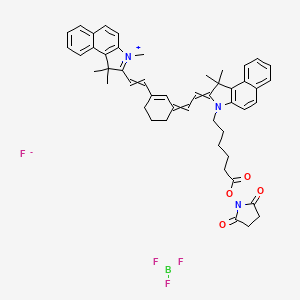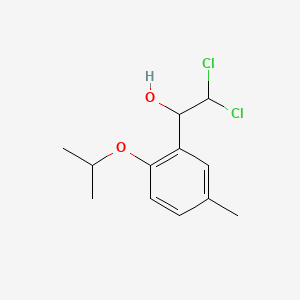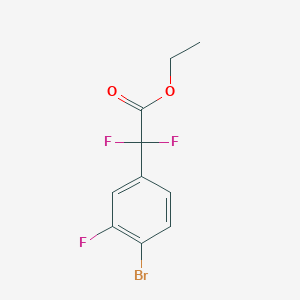
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one is a chiral amino sugar derivative This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-amino-3,4-dihydroxyhexan-2-one typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of aldolase enzymes, which catalyze the formation of the desired stereoisomer with high selectivity . Another approach includes the use of asymmetric synthesis techniques, such as organocatalytic addition reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. Alternatively, chemical synthesis routes that are scalable and cost-effective are employed, often involving multi-step synthesis with purification steps to isolate the desired product.
化学反应分析
Types of Reactions
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.
科学研究应用
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
作用机制
The mechanism of action of (3S,4S)-1-amino-3,4-dihydroxyhexan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor .
相似化合物的比较
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal: Another chiral sugar derivative with multiple hydroxyl groups.
(3S,4S)-4,10-dihydroxy-7,9-dimethoxy-3-methyl-3,4-dihydroxyhexan-2-one: A structurally similar compound with additional methoxy groups.
Uniqueness
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(3S,4S)-1-amino-3,4-dihydroxyhexan-2-one |
InChI |
InChI=1S/C6H13NO3/c1-2-4(8)6(10)5(9)3-7/h4,6,8,10H,2-3,7H2,1H3/t4-,6-/m0/s1 |
InChI 键 |
JLPQFEIEDANKJI-NJGYIYPDSA-N |
手性 SMILES |
CC[C@@H]([C@@H](C(=O)CN)O)O |
规范 SMILES |
CCC(C(C(=O)CN)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14766916.png)

![5-(3-(Trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766926.png)
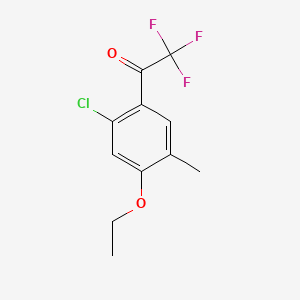
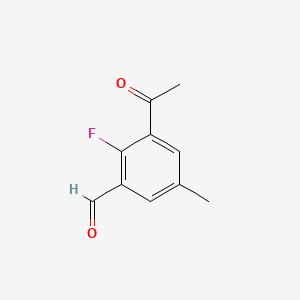
![N-[(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14766942.png)
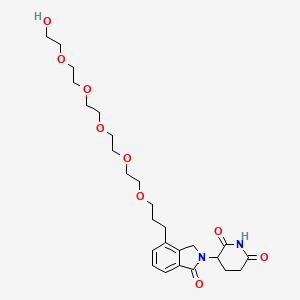

![(5R)-1-oxa-7-azaspiro[4.4]nonane](/img/structure/B14766958.png)


